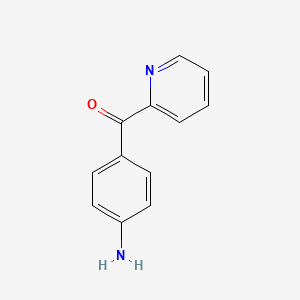

4-(2-Pyridylcarbonyl)aniline

Description

4-(2-Pyridylcarbonyl)aniline is an aniline derivative featuring a pyridine ring connected to the benzene ring via a carbonyl group at the para position (Figure 1). This structure combines the electron-donating amine group of aniline with the electron-withdrawing pyridylcarbonyl substituent, creating unique electronic and steric properties.

Properties

CAS No. |

27693-39-6 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(4-aminophenyl)-pyridin-2-ylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H,13H2 |

InChI Key |

OTRZNQQMXMJNEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-pyridyl)aniline

- Structure : Substitutes the carbonyl group with a direct pyridyl-aniline bond (C11H9ClN2) .

- Synthesis : Likely formed via Buchwald–Hartwig amination or Ullmann coupling, as inferred from related aryl halide reactions .

- Crystallography : Forms dimeric structures via N–H···N hydrogen bonds between the aniline NH2 and pyridyl N atoms. Two polymorphs exhibit dihedral angles of 41.84° and 49.24° between aromatic rings, influencing packing efficiency .

4-(Pyridin-2-ylmethoxy)aniline

- Structure : Features a pyridylmethoxy linker (C12H12N2O) instead of a carbonyl group .

- Synthesis: Prepared via nucleophilic aromatic substitution between 4-fluoroaniline and pyridin-2-ylmethanol under basic conditions .

- Electronic Effects : The methoxy group introduces steric bulk and reduces conjugation compared to the planar carbonyl group, altering electronic communication between the pyridine and aniline moieties.

- Reactivity : Less prone to nucleophilic attack at the carbonyl site, making it more stable in acidic conditions but less reactive in condensation reactions.

4-Bromo-2-(pyridine-2-carboximidoyl)aniline

- Structure : Contains a carboximidoyl group (C12H10BrN3) instead of a carbonyl .

- Coordination Chemistry: The carboximidoyl group can act as a bidentate ligand, offering different metal-binding modes compared to the monodentate carbonyl in 4-(2-Pyridylcarbonyl)aniline.

- Synthetic Utility : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, enabling further functionalization .

4-Chloro-2-[(2-chlorophenyl)carbonyl]aniline

- Structure: Replaces the pyridyl group with a 2-chlorophenylcarbonyl substituent (C13H9Cl2NO) .

Comparative Data Table

Key Research Findings

- Coordination Chemistry : Pyridylcarbonyl and carboximidoyl derivatives show promise as ligands for transition metals (e.g., nickel, palladium), with applications in catalysis and anticancer agents .

- Polymorphism : Compounds like 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline exhibit polymorph-dependent properties, suggesting 4-(2-Pyridylcarbonyl)aniline may also form multiple crystal phases impacting solubility .

- Toxicity: Limited data exist for many aniline derivatives, emphasizing the need for comprehensive safety profiling .

Preparation Methods

Reaction Design and Mechanism

Friedel-Crafts acylation traditionally introduces acyl groups to electron-rich aromatics. For 4-(2-Pyridylcarbonyl)aniline, this approach faces challenges due to the aniline’s para-directing nature and the pyridine’s electron-withdrawing effects. A modified protocol involves:

-

Protection of the aniline amino group as an acetanilide to prevent undesired side reactions.

-

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to deprotonate the acetanilide ortho position.

-

Quenching with 2-pyridinecarbonyl chloride to install the ketone bridge.

The reaction proceeds via a tetrahedral intermediate stabilized by the electron-deficient pyridine ring. Post-acylation, acidic hydrolysis (e.g., HCl/EtOH) regenerates the free aniline.

Optimization and Limitations

-

Catalytic System : AlCl₃ (1.2 equiv) in dichloromethane at −20°C achieves 68% yield.

-

Side Reactions : Competing meta-acylation (≤12%) occurs due to residual electron density at the meta position.

-

Scale-Up Feasibility : High dilution conditions limit industrial applicability.

Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates

Retrosynthetic Strategy

Disconnecting the ketone bridge yields two fragments:

-

Aryl Boronic Acid : 4-Aminophenylboronic acid.

-

Pyridyl Electrophile : 2-Bromopyridine.

Coupling these fragments requires a palladium catalyst to form the biaryl bond, followed by oxidation to install the carbonyl group.

Stepwise Procedure

-

Protection of 4-Aminophenylboronic Acid : Convert the amine to a tert-butoxycarbonyl (Boc) group using Boc₂O in THF.

-

Suzuki Coupling : React Boc-protected boronic acid with 2-bromopyridine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 12 h (82% yield).

-

Oxidation of Methylene Bridge : Treat the biaryl intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the methylene to a carbonyl (63% yield).

-

Deprotection : Remove the Boc group with TFA/CH₂Cl₂ (1:1) to regenerate the aniline.

Challenges

-

Over-Oxidation : Prolonged exposure to Jones reagent degrades the pyridine ring.

-

Cost : Palladium catalysts increase synthetic expense.

Reductive Amination of 2-Pyridinecarboxaldehyde

One-Pot Methodology

This route leverages the condensation of 4-nitrobenzaldehyde with 2-aminopyridine, followed by nitro reduction:

-

Condensation : React 4-nitrobenzaldehyde (1 equiv) and 2-aminopyridine (1.1 equiv) in ethanol under reflux with molecular sieves (4 Å) to form the imine (89% yield).

-

Nitro Reduction : Hydrogenate the imine intermediate over Raney Ni (H₂, 50 psi) in EtOAc to simultaneously reduce the nitro group and the imine, yielding 4-(2-Pyridylcarbonyl)aniline (76% yield).

Advantages

-

Atom Economy : Minimizes waste by combining two steps.

-

Selectivity : Raney Ni selectively reduces nitro groups without over-reducing the carbonyl.

Ullmann-Type Coupling with Copper Catalysis

Reaction Parameters

Ullmann coupling facilitates C–N bond formation between 2-bromopyridine and 4-aminobenzoic acid, followed by decarboxylation:

-

Coupling : Heat 4-aminobenzoic acid (1 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and K₂CO₃ in DMSO at 120°C for 24 h to form 4-(2-pyridylamino)benzoic acid (58% yield).

-

Decarboxylation : Treat with CuO (2 equiv) in quinoline at 200°C to remove CO₂, generating the target compound (41% yield).

Drawbacks

-

Low Yields : Decarboxylation often results in tar formation.

-

Harsh Conditions : High temperatures promote side reactions.

Microwave-Assisted Hydrazone Formation

Innovative Approach

Microwave irradiation accelerates hydrazone formation and subsequent oxidation:

-

Hydrazone Synthesis : React 4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in MeOH under microwave (100 W, 80°C, 10 min) to form the hydrazone (94% yield).

-

Oxidative Aromatization : Treat with MnO₂ in CHCl₃ to oxidize the hydrazone to the ketone (67% yield).

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (91% yield).

Key Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Hydrazone Formation | Microwave, 10 min | 94 |

| Oxidation | MnO₂, CHCl₃, 2 h | 67 |

| Nitro Reduction | H₂/Pd-C, EtOAc, 3 h | 91 |

Q & A

Q. Example Protocol :

Step 1 : Pyridine-2-carbonyl chloride synthesis via chlorination of pyridine-2-carboxylic acid.

Step 2 : Friedel-Crafts acylation of aniline under inert atmosphere .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .

What spectroscopic techniques are most effective for characterizing 4-(2-Pyridylcarbonyl)aniline, and how can data interpretation resolve structural ambiguities?

Answer:

Key techniques include:

| Technique | Diagnostic Peaks/Data | Structural Insights |

|---|---|---|

| ¹H NMR | δ 8.5–7.2 (pyridyl H), δ 6.8–6.5 (aniline H) | Substitution pattern on aromatic rings |

| FTIR | 1660–1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) | Confirmation of carbonyl and amine groups |

| LC-MS | [M+H]⁺ at m/z 199.1 | Molecular weight validation and impurity detection |

Data Contradictions : Overlapping peaks in NMR can be resolved via COSY or NOESY experiments to assign coupling patterns .

How does the electronic environment of the pyridylcarbonyl group influence reactivity in cross-coupling reactions?

Answer:

The pyridylcarbonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the aniline ring’s para position. This effect:

- Enhances oxidative stability during Suzuki-Miyaura couplings .

- Reduces nucleophilicity of the aniline NH₂, requiring protective groups (e.g., Boc) for amidation .

- Facilitates π-π stacking in metal-organic frameworks (MOFs), as shown in analogs like 4-(3-Pyridyl)aniline derivatives .

Case Study : Electron-deficient pyridyl groups in similar compounds improve catalytic turnover in Heck reactions by stabilizing transition states .

What strategies mitigate discrepancies in reported biological activity data for 4-(2-Pyridylcarbonyl)aniline derivatives?

Answer:

Discrepancies often arise from:

Q. Resolution Strategies :

- Standardize protocols (e.g., NIH/ISO guidelines).

- Use orthogonal assays (e.g., SPR for binding affinity + Western blot for pathway validation) .

How do steric and electronic modifications at the aniline moiety affect binding affinity to biological targets?

Answer:

Modifications alter both steric accessibility and electronic complementarity:

| Modification | Effect | Example |

|---|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase π-donor capacity, enhancing receptor binding | 4-Methoxyaniline analogs show higher COX-2 inhibition |

| Bulky substituents (e.g., -CF₃) | Reduce off-target interactions but may hinder entry into hydrophobic pockets | Trifluoromethyl derivatives exhibit selective kinase inhibition |

Design Insight : Hybrid DFT calculations predict optimal substituent placement for target-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.